molecular formula C9H16N2O3 B14889686 Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate

Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate

Cat. No.: B14889686
M. Wt: 200.23 g/mol
InChI Key: LRJVAWGTXDUBGY-XLPZGREQSA-N
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Description

Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a unique structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of L-serine as a starting material, which undergoes a series of reactions including ring-closing metathesis and diastereoselective Grignard reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in the case of its derivative oseltamivir, it inhibits the influenza virus neuraminidase enzyme, preventing viral replication and spread . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a precursor for antiviral drugs highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h4,6-8,12H,2-3,10-11H2,1H3/t6-,7+,8+/m0/s1

InChI Key

LRJVAWGTXDUBGY-XLPZGREQSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)N)O

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)N)N)O

Origin of Product

United States

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